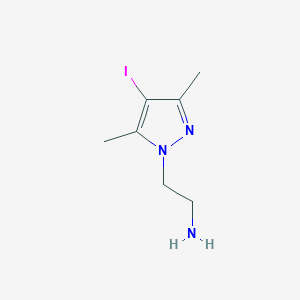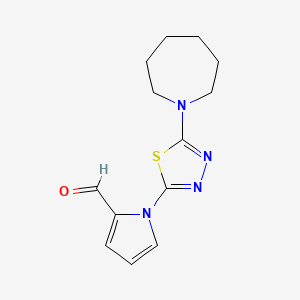
1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
The compound “1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde” is a chemical compound with the formula C13H16N4OS and a molecular weight of 276.36 . It’s related to another compound, “5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine”, which has the formula C8H14N4S and a molecular weight of 198.29 .
Synthesis Analysis
The synthesis of the related compound “5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine” involves several steps . The first step involves a reaction between 5-bromo-1,3,4-thiadiazol-2-amine and hexamethyleneimine in the presence of potassium carbonate in N,N-dimethyl-formamide at 80℃ for 12 hours . The resulting product is then purified by silica gel column with ethyl acetate/petroleum ether (1:1), yielding a pink solid .Chemical Reactions Analysis
The synthesis process described above involves several chemical reactions, including the reaction between 5-bromo-1,3,4-thiadiazol-2-amine and hexamethyleneimine .Physical And Chemical Properties Analysis
The related compound “5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine” has a boiling point that is not specified . The product of its synthesis is a pink solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : One of the primary research applications involves the synthesis of related compounds. For instance, synthesis techniques like Vilsmeier-Haack reaction and reduction with sodium borohydride have been used to synthesize related compounds, like pyrroloxadiazino isoindoles and pyrroloxa(or thia)diazepinoisoindolones, starting from similar pyrrole-based compounds (Guesdon et al., 2001).
Characterization and Analysis : The characterization of synthesized compounds involves various analytical techniques. Spectral analyses such as FTIR, 1H NMR, and mass spectra have been utilized for characterizing similar pyrrole-based compounds and their complexes, providing insights into their structural and chemical properties (Aziz & Shaalan, 2015).
Biological and Antimicrobial Activity
Antimicrobial Activity : Compounds synthesized from pyrrole derivatives have been evaluated for their antimicrobial activity. For example, synthesized Schiff bases have shown good activity against various bacteria and fungi, highlighting the potential of pyrrole-based compounds in antimicrobial applications (Hamed et al., 2020).
Anticancer Activity : Research has also explored the anticancer potential of pyrrole-based compounds. Certain synthesized compounds have demonstrated promising activity against cancer cell lines, suggesting their potential application in developing new anticancer agents (Gomha et al., 2015).
Synthesis of Novel Compounds
Development of Novel Heterocycles : Significant research has been conducted in synthesizing novel heterocyclic compounds using pyrrole derivatives as starting materials. These synthesized compounds, featuring diverse structures such as thiadiazoles and oxadiazoles, have potential applications in various fields, including pharmaceuticals and materials science (Ansari & Lal, 2009).
Applications in Organometallic Chemistry : Pyrrole-based ligands have been used in the synthesis of metal complexes, which are characterized and evaluated for their potential in catalysis and polymerization processes (Qiao et al., 2011).
Eigenschaften
IUPAC Name |
1-[5-(azepan-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-10-11-6-5-9-17(11)13-15-14-12(19-13)16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPVXBESHOBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
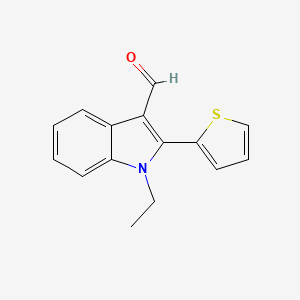
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
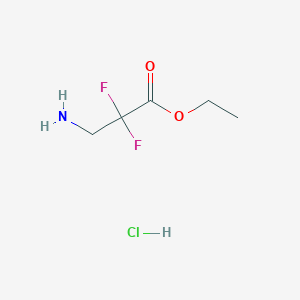
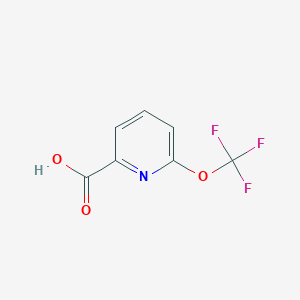
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)
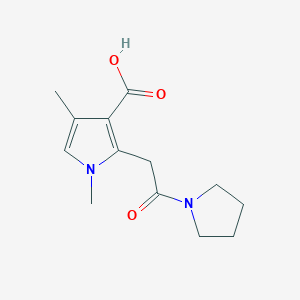
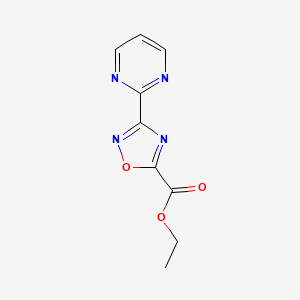
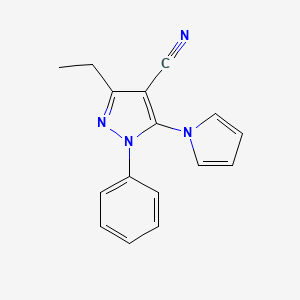
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)
